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Compound of Interest

Compound Name: 4-Chloro-3-nitrobenzanilide

CAS No.: 41614-16-8

Cat. No.: B1605022 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
4-Chloro-3-nitrobenzanilide is a multifaceted organic compound with significant potential in

medicinal chemistry and materials science. Its chemical structure, characterized by a

benzanilide core substituted with a chloro and a nitro group, imparts unique electronic and

steric properties that are crucial for its biological activity and material characteristics. Accurate

structural elucidation and characterization are paramount for its application in drug design and

development. This technical guide provides a comprehensive overview of the key

spectroscopic data for 4-Chloro-3-nitrobenzanilide, offering insights into its structural features

through Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic

Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Molecular Structure and Properties:[1]

Molecular Formula: C₁₃H₉ClN₂O₃

Molecular Weight: 276.67 g/mol [1]

IUPAC Name: 4-chloro-3-nitro-N-phenylbenzamide[1]

CAS Number: 41614-16-8[1]
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Diagram of the Molecular Structure of 4-Chloro-3-nitrobenzanilide

Caption: Molecular structure of 4-Chloro-3-nitrobenzanilide.

¹H Nuclear Magnetic Resonance (NMR)
Spectroscopy
Proton NMR spectroscopy provides valuable information about the chemical environment of the

hydrogen atoms in a molecule. For 4-Chloro-3-nitrobenzanilide, the ¹H NMR spectrum is

expected to show distinct signals for the aromatic protons on both the benzoyl and the aniline

rings, as well as a signal for the amide proton.

Predicted ¹H NMR Spectral Data

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~10.5 Singlet 1H N-H (Amide)

~8.5 Doublet 1H Ar-H (ortho to NO₂)

~8.2 Doublet of Doublets 1H
Ar-H (ortho to C=O,

meta to NO₂)

~7.8 Doublet 1H Ar-H (ortho to Cl)

~7.7 Doublet 2H Ar-H (ortho to NH)

~7.4 Triplet 2H Ar-H (meta to NH)

~7.2 Triplet 1H Ar-H (para to NH)

Interpretation:

The downfield chemical shift of the amide proton (~10.5 ppm) is due to the deshielding effect of

the adjacent carbonyl group and its involvement in hydrogen bonding. The protons on the 4-

chloro-3-nitrobenzoyl ring are expected to be in the downfield region due to the electron-

withdrawing effects of the chloro and nitro groups. The proton ortho to the nitro group is the

most deshielded. The protons on the N-phenyl ring will appear as a set of multiplets in the
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aromatic region, with the protons ortho to the amide nitrogen being the most downfield of this

set.

Experimental Protocol: ¹H NMR Spectroscopy
Diagram of the ¹H NMR Experimental Workflow

¹H NMR Experimental Workflow

Sample Preparation

Instrument Setup

Dissolve ~5-10 mg in 0.5-0.7 mL of deuterated solvent (e.g., DMSO-d₆)

Data Acquisition

Tune and shim the probe, set acquisition parameters

Data Processing

Acquire Free Induction Decay (FID)

Spectral Analysis

Fourier transform, phase correction, and baseline correction

Click to download full resolution via product page

Caption: A simplified workflow for acquiring a ¹H NMR spectrum.

Step-by-Step Methodology:
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Sample Preparation: Accurately weigh 5-10 mg of 4-Chloro-3-nitrobenzanilide and dissolve

it in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR

tube. The choice of solvent is critical to avoid signal overlap with the analyte.

Instrument Setup: Insert the NMR tube into the spectrometer. Tune and shim the probe to

optimize the magnetic field homogeneity.

Data Acquisition: Set the appropriate acquisition parameters, including the number of scans,

relaxation delay, and pulse width. A standard ¹H NMR experiment is typically sufficient.

Data Processing: The acquired Free Induction Decay (FID) is processed by applying a

Fourier transform to convert the time-domain data into the frequency domain. This is

followed by phase correction and baseline correction to obtain a clear spectrum.

Spectral Analysis: The processed spectrum is then analyzed to determine chemical shifts,

coupling constants, and integrals for each signal.

¹³C Nuclear Magnetic Resonance (NMR)
Spectroscopy
Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule.

Each unique carbon atom in 4-Chloro-3-nitrobenzanilide will give a distinct signal in the ¹³C

NMR spectrum.

Predicted ¹³C NMR Spectral Data
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Chemical Shift (δ, ppm) Assignment

~164 C=O (Amide Carbonyl)

~148 C-NO₂

~139 C-NH (Aniline Ring)

~136 C-Cl

~133 C-C=O

~131 Ar-C (Aniline Ring)

~129 Ar-C (Aniline Ring)

~125 Ar-C (Benzoyl Ring)

~124 Ar-C (Benzoyl Ring)

~121 Ar-C (Aniline Ring)

~120 Ar-C (Benzoyl Ring)

Interpretation:

The carbonyl carbon of the amide group is expected to be the most downfield signal due to its

direct attachment to two electronegative atoms (oxygen and nitrogen). The carbon atoms

attached to the nitro and chloro groups will also be significantly downfield. The remaining

aromatic carbons will appear in the typical aromatic region (120-140 ppm). The chemical shifts

will be influenced by the substitution pattern on both aromatic rings.

Experimental Protocol: ¹³C NMR Spectroscopy
Diagram of the ¹³C NMR Experimental Workflow
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¹³C NMR Experimental Workflow

Sample Preparation

Instrument Setup

Prepare a more concentrated sample (~20-50 mg) in a suitable deuterated solvent

Data Acquisition

Tune and shim the probe, set acquisition parameters (proton decoupled)

Data Processing

Acquire FID over a larger number of scans

Spectral Analysis

Fourier transform, phase correction, and baseline correction

Click to download full resolution via product page

Caption: A simplified workflow for acquiring a ¹³C NMR spectrum.

Step-by-Step Methodology:

Sample Preparation: Prepare a more concentrated solution of 4-Chloro-3-nitrobenzanilide
(20-50 mg) in a deuterated solvent as the ¹³C nucleus is less sensitive than the ¹H nucleus.

Instrument Setup: Tune and shim the probe for the ¹³C frequency.

Data Acquisition: Acquire the spectrum using a standard proton-decoupled pulse sequence

to simplify the spectrum by removing C-H coupling. A larger number of scans is typically

required to achieve a good signal-to-noise ratio.
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Data Processing: Process the FID using Fourier transformation, followed by phase and

baseline corrections.

Spectral Analysis: Analyze the spectrum to identify the chemical shift of each unique carbon

atom.

Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful technique for identifying the functional groups present in a

molecule. The IR spectrum of 4-Chloro-3-nitrobenzanilide will show characteristic absorption

bands for the N-H, C=O, N-O, and C-Cl bonds, as well as for the aromatic rings.

Key IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Functional Group

~3300 Medium N-H Stretch (Amide)

~1660 Strong C=O Stretch (Amide I)

~1530 Strong N-O Asymmetric Stretch (Nitro)

~1590, ~1490 Medium C=C Stretch (Aromatic)

~1350 Strong N-O Symmetric Stretch (Nitro)

~1290 Medium C-N Stretch (Amide)

~750 Strong C-Cl Stretch

Interpretation:

The presence of a medium intensity band around 3300 cm⁻¹ is indicative of the N-H stretching

vibration of the secondary amide. A strong absorption band around 1660 cm⁻¹ corresponds to

the carbonyl (C=O) stretching of the amide group (Amide I band). The strong bands at

approximately 1530 cm⁻¹ and 1350 cm⁻¹ are characteristic of the asymmetric and symmetric

stretching vibrations of the nitro group, respectively. The C-Cl stretching vibration is expected to

appear in the fingerprint region, around 750 cm⁻¹.
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Experimental Protocol: FT-IR Spectroscopy (KBr Pellet)
Diagram of the FT-IR (KBr Pellet) Experimental Workflow

FT-IR (KBr Pellet) Workflow

Sample Preparation

Pellet Formation

Grind 1-2 mg of sample with ~100 mg of dry KBr

Data Acquisition

Press the mixture into a transparent pellet using a hydraulic press

Spectral Analysis

Acquire the IR spectrum

Identify characteristic absorption bands

Click to download full resolution via product page

Caption: A simplified workflow for acquiring an FT-IR spectrum using the KBr pellet method.

Step-by-Step Methodology:

Sample Preparation: Grind a small amount of 4-Chloro-3-nitrobenzanilide (1-2 mg) with

approximately 100 mg of dry potassium bromide (KBr) powder using an agate mortar and

pestle.

Pellet Formation: Transfer the finely ground mixture to a pellet press and apply pressure to

form a thin, transparent KBr pellet.

Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer and

acquire the spectrum. A background spectrum of the empty sample compartment should be
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recorded first.

Spectral Analysis: Analyze the resulting spectrum to identify the characteristic absorption

bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which aids in its structural elucidation. For 4-Chloro-3-nitrobenzanilide,

electron ionization (EI) is a common method used.

Expected Mass Spectrum Data

m/z Ion

276/278
[M]⁺ (Molecular ion peak with isotopic pattern

for Cl)

184/186 [Cl(NO₂)C₆H₃CO]⁺

154 [ClC₆H₃CO]⁺

138 [NO₂C₆H₃CO]⁺

125 [C₆H₅NCO]⁺

92 [C₆H₅N]⁺

77 [C₆H₅]⁺

Note: The presence of chlorine will result in an isotopic pattern for chlorine-containing

fragments (M and M+2 in a ~3:1 ratio).

Interpretation:

The mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z 276 and an isotope

peak at m/z 278, corresponding to the presence of the ³⁵Cl and ³⁷Cl isotopes. Key

fragmentation pathways would involve the cleavage of the amide bond. The observation of a

prominent peak at m/z 184 (and 186) corresponds to the 4-chloro-3-nitrobenzoyl cation.[1]

Another significant fragment would be the benzoyl cation derivative at m/z 138.[1] Further
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fragmentation can lead to the loss of the nitro and chloro groups and fragmentation of the

aniline portion of the molecule.

Experimental Protocol: Electron Ionization Mass
Spectrometry (EI-MS)
Diagram of the EI-MS Experimental Workflow

EI-MS Experimental Workflow

Sample Introduction

Ionization

Introduce a small amount of sample into the ion source

Mass Analysis

Bombard the sample with high-energy electrons (70 eV)

Detection

Separate the resulting ions based on their mass-to-charge ratio

Data Analysis

Detect the ions and generate the mass spectrum

Analyze the fragmentation pattern

Click to download full resolution via product page

Caption: A simplified workflow for acquiring an EI-Mass Spectrum.

Step-by-Step Methodology:
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Sample Introduction: A small amount of the solid sample is introduced into the ion source of

the mass spectrometer, typically via a direct insertion probe.

Ionization: The sample is vaporized and then bombarded with a beam of high-energy

electrons (typically 70 eV), causing ionization and fragmentation.

Mass Analysis: The resulting positively charged ions are accelerated and separated

according to their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole or time-

of-flight analyzer).

Detection: The separated ions are detected, and a mass spectrum is generated, which is a

plot of ion intensity versus m/z.

Data Analysis: The mass spectrum is analyzed to identify the molecular ion peak and the

major fragment ions, which provides information about the molecular weight and structure of

the compound.

Conclusion
The spectroscopic techniques of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry collectively

provide a detailed and unambiguous structural characterization of 4-Chloro-3-
nitrobenzanilide. This guide has outlined the expected spectral data, its interpretation, and the

fundamental experimental protocols for acquiring this information. For researchers and

scientists in drug development and related fields, a thorough understanding of these

spectroscopic fingerprints is essential for quality control, reaction monitoring, and the rational

design of new chemical entities based on the 4-Chloro-3-nitrobenzanilide scaffold.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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